![molecular formula C25H24N4O4 B2595110 methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 955873-76-4](/img/structure/B2595110.png)
methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
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Biological Activity
Methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities. The synthesis typically involves multi-component reactions such as the Biginelli reaction, which combines aldehydes, urea derivatives, and other reactive species under acidic conditions. Recent studies have focused on optimizing synthetic routes to improve yield and purity while exploring variations in substituents to enhance biological efficacy .
Antioxidant Activity
Methyl 6-methyl-2-oxo-4-{...} has shown promising antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively. The compound's IC50 values indicate significant radical scavenging activity compared to standard antioxidants. For instance, compounds with similar structures exhibited IC50 values ranging from 6.261 µM to 2358 µM in radical scavenging assays .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies involving various cancer cell lines (e.g., HepG2) revealed that it possesses cytotoxic effects with IC50 values indicating effective suppression of cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest . Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, enhancing its potential as a therapeutic agent .
Anti-Diabetic Effects
In addition to its antioxidant and anticancer activities, the compound exhibits anti-diabetic properties by inhibiting alpha-amylase activity. This enzyme plays a crucial role in carbohydrate metabolism; thus, its inhibition can help manage blood glucose levels. The reported IC50 for alpha-amylase inhibition was found to be around 6.539 µM for structurally similar compounds .
Structure-Activity Relationship (SAR)
The biological efficacy of methyl 6-methyl-2-oxo-4-{...} is significantly influenced by its molecular structure. Substituents on the phenyl rings and the tetrahydropyrimidine core affect both the binding affinity and activity against various biological targets:
Substituent | Biological Activity | IC50 Value (µM) |
---|---|---|
Fluoro at para position | Radical scavenging | 6.261 |
Chloro at meta position | Alpha-amylase inhibition | 6.539 |
Methyl groups on pyrimidine | Enhanced cytotoxicity | 5.351 |
These findings suggest that careful modification of substituents can lead to compounds with optimized pharmacological profiles .
Case Studies and Experimental Findings
Recent studies have highlighted several case studies where derivatives of the compound were synthesized and tested for biological activity:
- Case Study on Antioxidant Activity : A series of derivatives were synthesized using solvent-free methods, showing improved radical scavenging abilities compared to traditional solvents .
- Case Study on Anticancer Activity : In vivo studies indicated that certain derivatives could inhibit tumor growth in mouse models, suggesting potential for further development into anticancer therapies .
- Case Study on Diabetes Management : In vitro assays demonstrated effective inhibition of alpha-amylase by selected derivatives, supporting their use in managing diabetes .
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-4-14-33-19-12-10-17(11-13-19)22-20(15-29(28-22)18-8-6-5-7-9-18)23-21(24(30)32-3)16(2)26-25(31)27-23/h4-13,15,23H,1,14H2,2-3H3,(H2,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXVTBJXXOEWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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